4-((14-Amino-3,6,9,12-tetraoxatetradecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione dihydrochloride
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Overview
Description
4-((14-Amino-3,6,9,12-tetraoxatetradecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione dihydrochloride is a complex organic compound that features multiple functional groups, including amines, ethers, and imides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((14-Amino-3,6,9,12-tetraoxatetradecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione dihydrochloride typically involves multiple steps, including the formation of the isoindoline-1,3-dione core, the introduction of the piperidinyl group, and the attachment of the tetraoxatetradecyl chain. Each step requires specific reagents and conditions, such as:
Formation of Isoindoline-1,3-dione Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of Piperidinyl Group: This step may involve the use of piperidine derivatives under conditions that promote nucleophilic substitution.
Attachment of Tetraoxatetradecyl Chain: This step typically requires the use of polyethylene glycol derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The imide groups can be reduced to form amines.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups may yield nitroso derivatives, while reduction of the imide groups may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((14-Amino-3,6,9,12-tetraoxatetradecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione dihydrochloride likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((14-Amino-3,6,9,12-tetraoxatetradecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 4-((14-Amino-3,6,9,12-tetraoxatetradecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione monohydrochloride
Uniqueness
The uniqueness of 4-((14-Amino-3,6,9,12-tetraoxatetradecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione dihydrochloride lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C23H34Cl2N4O8 |
---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C23H32N4O8.2ClH/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29;;/h1-3,18,25H,4-15,24H2,(H,26,28,29);2*1H |
InChI Key |
CRHJHUVAIJHXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN.Cl.Cl |
Origin of Product |
United States |
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